Ethyl thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Ethyl thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing aromatic compounds known for their stability and electronic properties
Mechanism of Action
Target of Action
Ethyl thieno[3,2-b]thiophene-2-carboxylate is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological properties
Biochemical Analysis
Biochemical Properties
Ethyl thieno[3,2-b]thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes that are crucial for the proliferation of cancer cells, thereby exhibiting potential anticancer properties . Additionally, it has shown interactions with proteins involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been found to induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This modulation leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, thereby promoting cell death. Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to inhibit glycolysis, leading to reduced energy production in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . For example, it inhibits the activity of certain kinases involved in cell proliferation by binding to their ATP-binding sites . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that its effects on cellular function can persist for several days, with sustained inhibition of cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Therefore, it is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy production . It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics and endogenous compounds . These interactions can lead to the formation of reactive metabolites that contribute to the compound’s biological activity . Additionally, it affects metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and be distributed to different cellular compartments . The compound’s localization and accumulation within specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, it can bind to enzymes and proteins involved in metabolic processes, while in the nucleus, it can interact with transcription factors and influence gene expression . Additionally, post-translational modifications, such as phosphorylation and acetylation, can affect its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl thieno[3,2-b]thiophene-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, which generates 3-hydroxy-2-thiophene carboxylic derivatives . Another approach involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction, which condenses 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis methods such as catalytic vapor-phase reactions. For example, a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide at high temperatures (around 550°C) can be used to produce thieno[3,2-b]thiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl thieno[3,2-b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated thiophene derivatives.
Scientific Research Applications
Ethyl thieno[3,2-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Comparison with Similar Compounds
Ethyl thieno[3,2-b]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Thieno[3,4-b]thiophene-2-ethyl carboxylate: Similar in structure but with different electronic properties due to the position of the sulfur atoms.
3-alkylthieno[3,2-b]thiophenes: These compounds have alkyl groups that influence their solubility and electronic properties.
Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene: A more complex structure with additional aromatic rings, used in advanced optoelectronic applications.
This compound is unique due to its specific electronic properties and potential for diverse functionalization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl thieno[3,2-b]thiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGCMZGALVTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571590 | |
Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201004-08-2 | |
Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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